molecular formula C28H27N3O6 B12922422 3-(4-hydroxyphenyl)-2-[[3-(1H-indol-3-yl)-2-phenylmethoxycarbonylamino-propanoyl]amino]propanoic acid CAS No. 20762-34-9

3-(4-hydroxyphenyl)-2-[[3-(1H-indol-3-yl)-2-phenylmethoxycarbonylamino-propanoyl]amino]propanoic acid

Cat. No.: B12922422
CAS No.: 20762-34-9
M. Wt: 501.5 g/mol
InChI Key: SMLAYVNSQQMPHO-UHFFFAOYSA-N
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Description

2-(2-(((Benzyloxy)carbonyl)amino)-3-(1H-indol-3-yl)propanamido)-3-(4-hydroxyphenyl)propanoic acid is a complex organic compound that features a combination of indole, benzyl, and phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(((Benzyloxy)carbonyl)amino)-3-(1H-indol-3-yl)propanamido)-3-(4-hydroxyphenyl)propanoic acid typically involves multiple steps, including the protection of functional groups, coupling reactions, and deprotection steps. The key steps may include:

    Protection of the amino group: Using benzyloxycarbonyl (Cbz) as a protecting group.

    Coupling reactions: Utilizing reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate amide bond formation.

    Deprotection: Removing the Cbz group under hydrogenation conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

2-(2-(((Benzyloxy)carbonyl)amino)-3-(1H-indol-3-yl)propanamido)-3-(4-hydroxyphenyl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The phenolic hydroxyl group can be oxidized to a quinone.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenolic hydroxyl group would yield a quinone derivative, while reduction of a nitro group would yield an amine derivative.

Scientific Research Applications

2-(2-(((Benzyloxy)carbonyl)amino)-3-(1H-indol-3-yl)propanamido)-3-(4-hydroxyphenyl)propanoic acid has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of bioactive molecules with potential therapeutic effects.

    Biochemistry: The compound can serve as a probe to study enzyme-substrate interactions and protein-ligand binding.

    Materials Science: It can be incorporated into polymers or other materials to impart specific properties such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of 2-(2-(((Benzyloxy)carbonyl)amino)-3-(1H-indol-3-yl)propanamido)-3-(4-hydroxyphenyl)propanoic acid involves its interaction with specific molecular targets. For example, in medicinal chemistry, it may act as an inhibitor of certain enzymes by binding to their active sites and blocking substrate access. The indole and phenyl groups can participate in π-π stacking interactions, while the amide bonds can form hydrogen bonds with the target protein.

Comparison with Similar Compounds

Similar Compounds

    2-(2-(((Benzyloxy)carbonyl)amino)-3-(1H-indol-3-yl)propanamido)-3-(4-methoxyphenyl)propanoic acid: Similar structure but with a methoxy group instead of a hydroxyl group.

    2-(2-(((Benzyloxy)carbonyl)amino)-3-(1H-indol-3-yl)propanamido)-3-(4-chlorophenyl)propanoic acid: Similar structure but with a chloro group instead of a hydroxyl group.

Uniqueness

The presence of the hydroxyl group in 2-(2-(((Benzyloxy)carbonyl)amino)-3-(1H-indol-3-yl)propanamido)-3-(4-hydroxyphenyl)propanoic acid makes it unique compared to its analogs

Properties

CAS No.

20762-34-9

Molecular Formula

C28H27N3O6

Molecular Weight

501.5 g/mol

IUPAC Name

3-(4-hydroxyphenyl)-2-[[3-(1H-indol-3-yl)-2-(phenylmethoxycarbonylamino)propanoyl]amino]propanoic acid

InChI

InChI=1S/C28H27N3O6/c32-21-12-10-18(11-13-21)14-25(27(34)35)30-26(33)24(15-20-16-29-23-9-5-4-8-22(20)23)31-28(36)37-17-19-6-2-1-3-7-19/h1-13,16,24-25,29,32H,14-15,17H2,(H,30,33)(H,31,36)(H,34,35)

InChI Key

SMLAYVNSQQMPHO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)NC(CC4=CC=C(C=C4)O)C(=O)O

Origin of Product

United States

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